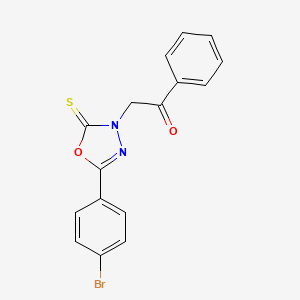

1-(DL-1,2-Isopropylideneglyceryl) 2-bromoisobutyrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: 1-(DL-1,2-イソプロピリデングリセリル) 2-ブロモイソブチレートの合成は、DL-1,2-イソプロピリデングリセロールと2-ブロモ-2-メチルプロパン酸の反応を伴います。この反応は通常、トリエチルアミンなどの塩基と、N,N,N',N'‘,N’'-ペンタメチルジエチレントリアミン(PMDETA)などの触媒の存在下で行われます。 この反応は、通常、窒素などの不活性雰囲気下で行われ、酸化を防ぎます .

工業生産方法: この化合物の工業生産は、同様の合成経路に従いますが、規模が大きくなります。反応条件は、より高い収率と純度のために最適化されています。 生成物はその後、蒸留または再結晶などの技術を使用して精製されます .

化学反応の分析

反応の種類: 1-(DL-1,2-イソプロピリデングリセリル) 2-ブロモイソブチレートは、臭素原子の存在により、主に置換反応を起こします。また、開始剤として重合反応にも参加できます。

一般的な試薬と条件:

主要な生成物:

置換反応: 生成物には、使用される求核剤に応じて、アジドまたはチオシアネートが含まれます。

科学研究アプリケーション

1-(DL-1,2-イソプロピリデングリセリル) 2-ブロモイソブチレートは、特に高分子化学の分野で、科学研究で広く使用されています。そのアプリケーションには以下が含まれます。

高分子合成: ATRPの開始剤として使用され、特定の特性を持つ明確に定義されたポリマーを作成します.

表面コーティング: 反撥性、潤滑性、接着促進などの特定の機能を持つコーティングの合成に使用されます.

生体医用アプリケーション: 薬物送達システムや生体適合性材料の開発に使用されます.

科学的研究の応用

1-(DL-1,2-Isopropylideneglyceryl) 2-bromoisobutyrate is widely used in scientific research, particularly in the field of polymer chemistry. Its applications include:

Polymer Synthesis: Used as an initiator in ATRP to create well-defined polymers with specific properties.

Surface Coatings: Employed in the synthesis of coatings with specific functionalities such as repellency, lubrication, and adhesion promotion.

Biomedical Applications: Utilized in the development of drug delivery systems and biocompatible materials.

作用機序

ATRP開始剤として、1-(DL-1,2-イソプロピリデングリセリル) 2-ブロモイソブチレートは、ラジカルを生成することによって重合プロセスを開始します。臭素原子は、通常、臭化銅(I)などの触媒によって引き抜かれ、モノマーの重合を開始するラジカルが形成されます。 このプロセスは、成長中のポリマー鎖の可逆的活性化と不活性化によって制御され、ポリマーの分子量とアーキテクチャを正確に制御できます .

類似の化合物:

2-ブロモイソブチレートエチル: 同じような特性を持つ別のATRP開始剤ですが、溶解度と反応性のプロファイルが異なります.

2-ブロモイソブチレートメチル: 2-ブロモイソブチレートエチルに似ていますが、エステル基が異なり、反応性と溶解度に影響を与えます.

2-アジドエチル 2-ブロモイソブチレート: アジド基が含まれており、クリックケミストリーの用途に役立ちます.

独自性: 1-(DL-1,2-イソプロピリデングリセリル) 2-ブロモイソブチレートは、保護されたヒドロキシル官能基のためにユニークです。これは、さらなる官能化と修飾を可能にします。 これは、特に複雑なポリマーアーキテクチャと機能性材料の合成において貴重です .

類似化合物との比較

Ethyl 2-bromoisobutyrate: Another ATRP initiator with similar properties but different solubility and reactivity profiles.

Methyl 2-bromoisobutyrate: Similar to ethyl 2-bromoisobutyrate but with a different ester group, affecting its reactivity and solubility.

2-Azidoethyl 2-bromoisobutyrate: Contains an azide group, making it useful for click chemistry applications.

Uniqueness: 1-(DL-1,2-Isopropylideneglyceryl) 2-bromoisobutyrate is unique due to its protected hydroxyl functionality, which allows for further functionalization and modification. This makes it particularly valuable in the synthesis of complex polymer architectures and functional materials .

特性

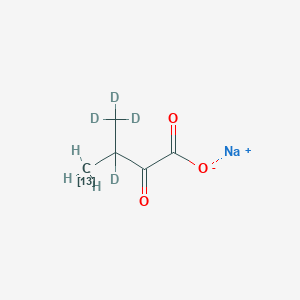

分子式 |

C10H17BrO4 |

|---|---|

分子量 |

281.14 g/mol |

IUPAC名 |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2-methylpropanoate |

InChI |

InChI=1S/C10H17BrO4/c1-9(2,11)8(12)13-5-7-6-14-10(3,4)15-7/h7H,5-6H2,1-4H3 |

InChIキー |

BXRUOWPXJMBIIZ-UHFFFAOYSA-N |

正規SMILES |

CC1(OCC(O1)COC(=O)C(C)(C)Br)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide](/img/structure/B12055858.png)

![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)

azanium](/img/structure/B12055927.png)